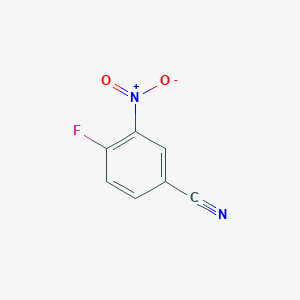
4-Fluoro-3-nitrobenzonitrile
Übersicht
Beschreibung
4-Fluoro-3-nitrobenzonitrile is a compound of interest in various fields of chemistry and materials science due to its unique structure, allowing for diverse chemical reactions and properties. Its synthesis and analysis have been the subject of multiple studies, aiming to explore its potential in creating new materials and chemical processes.
Synthesis Analysis
The synthesis of related fluorobenzonitrile compounds involves multiple steps, including nitrification, diazotization, fluorination, and reductive and oxidation reactions. The process yields compounds with significant practical importance for the development of new pesticides and materials (L. Min, 2006).
Molecular Structure Analysis
Vibrational analysis studies, including experimental and theoretical harmonic and anharmonic vibrational frequencies, provide insights into the molecular structure of 4-Fluoro-3-nitrobenzonitrile and related compounds. These studies use techniques like FT-IR, μ-Raman spectra, and quantum chemical calculations to understand the compound's geometric parameters and electronic properties (Y. Sert, Ç. Çırak, F. Ucun, 2013).
Chemical Reactions and Properties
4-Fluoro-3-nitrobenzonitrile participates in various chemical reactions, including metal-mediated coupling, which can lead to the formation of complex structures such as eight-membered thorium(IV) tetraazametallacycles. These reactions underscore the compound's utility in synthesizing new materials and exploring novel chemical pathways (E. Schelter, D. E. Morris, B. Scott, J. Kiplinger, 2007).
Physical Properties Analysis
The physical properties of fluorobenzonitrile derivatives, such as transition temperatures, are crucial for their applications in materials science. For instance, the synthesis and analysis of ester derivatives of fluorinated benzonitriles show that these compounds exhibit high nematic-isotropic transition temperatures, making them suitable for use in liquid-crystal technologies (S. Kelly, H. Schad, 1984).
Chemical Properties Analysis
The electron-withdrawing effects of the nitro and fluoro groups on the benzonitrile ring significantly influence the compound's chemical properties. Studies using rotational spectroscopy have revealed how these substituents affect the molecular structure and reactivity, highlighting the complex interplay between electronic and steric factors in determining the chemical behavior of 4-Fluoro-3-nitrobenzonitrile and similar molecules (J. B. Graneek, W. Bailey, M. Schnell, 2018).
Wissenschaftliche Forschungsanwendungen
Microbiome Research
- Summary of the Application : 4-Fluoro-3-nitrobenzonitrile has been used in the development of a differential fluorescent marking (DFM) strategy for tracking synthetic communities and assembly dynamics in microbiome research .
- Methods of Application : The DFM strategy employs three distinguishable fluorescent proteins in single and double combinations. It’s built on the mini-Tn7 transposon and uses the pTn7-SCOUT plasmid family for modular assembly . This allows for the interchangeability of expression and antibiotic cassettes in a single reaction .
- Results or Outcomes : The DFM strategy has been successfully used to differentiate, quantify, and track a diverse six-member synthetic community (SynCom) under various complex conditions like root rhizosphere . It showed different colonization assembly dynamics between pea and barley roots .
Molecular Dynamics Simulation
- Summary of the Application : 4-Fluoro-3-nitrobenzonitrile is used in molecular dynamics simulations . These simulations are a type of computer simulation technique where the time evolution of a set of interacting particles is followed by integrating their equation of motion.
- Methods of Application : The simulations are typically carried out using software that allows for the visualization of the molecule’s behavior over time .
- Results or Outcomes : The results of these simulations can provide insights into the physical properties of the molecule, such as its stability, reactivity, and interactions with other molecules .
Production of Dyes and Pigments
- Summary of the Application : 4-Fluoro-3-nitrobenzonitrile is used in the production of dyes and pigments .
- Methods of Application : It is an essential intermediate in the synthesis of Fluorescent Brighteners, which are used in the production of paper, textiles, and plastics .
- Results or Outcomes : The use of 4-Fluoro-3-nitrobenzonitrile in the production of these materials can enhance their visual appeal and functional properties .
Pharmaceutical Intermediate
- Summary of the Application : 4-Fluoro-3-nitrobenzonitrile is used as a pharmaceutical intermediate .
- Methods of Application : As an intermediate, it is used in the synthesis of various pharmaceutical compounds .
- Results or Outcomes : The specific outcomes depend on the final pharmaceutical product being synthesized .
Biomolecule Immobilization and Bioconjugation
- Summary of the Application : 4-Fluoro-3-nitrobenzonitrile is used in the field of bioconjugation and functionalization of polymer surfaces . It is used for the immobilization of biomolecules onto polymer surfaces and the construction of bioconjugates .
- Methods of Application : The compound is used as a photolinker for photoaffinity labeling . Upon photo-irradiation, it forms a covalent bond between two molecules .
- Results or Outcomes : The use of 4-Fluoro-3-nitrobenzonitrile has enabled the conjugation of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and has found applications in rapid diagnostics .
Surface Engineering
- Summary of the Application : 4-Fluoro-3-nitrobenzonitrile is used in surface engineering . It is used to modify the surface properties of materials for various applications .
- Methods of Application : The compound is used as a photolinker to modify the surface of materials upon photo-irradiation .
- Results or Outcomes : The use of 4-Fluoro-3-nitrobenzonitrile in surface engineering can enhance the functional properties of the material .
Safety And Hazards
4-Fluoro-3-nitrobenzonitrile is harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .
Regarding relevant papers, I found a research article titled “The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group” published in the Australian Journal of Chemistry . This paper might provide more detailed information about the compound.
Eigenschaften
IUPAC Name |
4-fluoro-3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOWKPGBAZVHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379153 | |
| Record name | 4-fluoro-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-nitrobenzonitrile | |
CAS RN |
1009-35-4 | |
| Record name | 4-fluoro-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-3-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



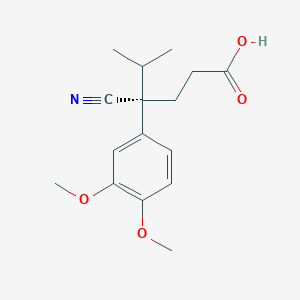
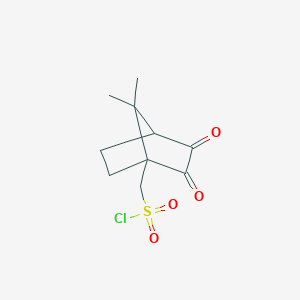


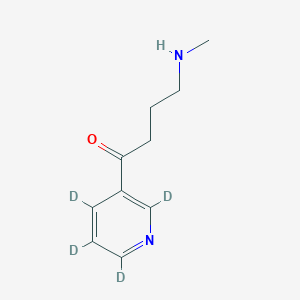

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B23667.png)
![2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester](/img/structure/B23668.png)
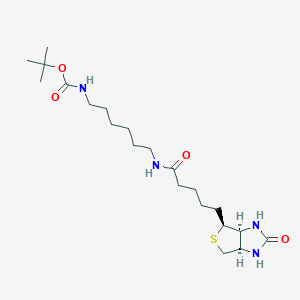
![2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B23670.png)

![sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid](/img/structure/B23683.png)